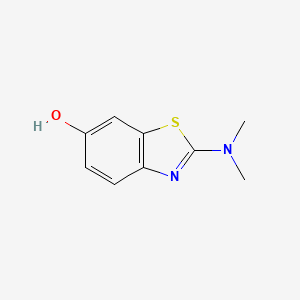

2-(Dimethylamino)benzothiazol-6-ol

Vue d'ensemble

Description

The compound "2-(Dimethylamino)benzothiazol-6-ol" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The dimethylamino group at the 2-position and a hydroxyl group at the 6-position are key functional groups that can influence the chemical and physical properties of the molecule. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of 6-substituted-2-benzothiazolamines, which are analogues of riluzole, involves the introduction of different substituents at the 6-position of the benzothiazole ring . Another example is the preparation of 6-amino-2-phenylbenzothiazole derivatives, which are synthesized by condensation reactions followed by reduction and salt formation . These methods demonstrate the versatility in synthesizing benzothiazole derivatives with different substituents, which could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be influenced by the substituents attached to the benzothiazole ring. For example, the conformational properties of the free and methylated 2-amino group in benzothiazole have been studied, showing that the amino group tends to be coplanar with the ring, and this coplanarity can be distorted by additional methyl groups . This information suggests that the dimethylamino group in "2-(Dimethylamino)benzothiazol-6-ol" may also influence the overall molecular conformation.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. The reaction of 2-dimethylamino-5-(3,5,6-trichloro-1,4-benzoquinon-2-yl)thiazole with primary and secondary amines leads to the substitution of a chlorine atom by an amino group . This indicates that the dimethylamino group can participate in nucleophilic substitution reactions, which could be relevant for further chemical modifications of "2-(Dimethylamino)benzothiazol-6-ol".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be significantly affected by their substituents. For instance, halogen-substituted derivatives of dimethylaminobenzothiazoles show blue-shifted absorption and emission maxima, and the halogenation can also affect fluorescence quantum yields . This suggests that the presence of a dimethylamino group and other substituents can modulate the optical properties of benzothiazole derivatives. Additionally, the basicity of the dimethylamino group can form chelated monocations, as seen in the study of 10-dimethylamino derivatives of benzo[h]quinoline .

Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives, including those related to 2-(Dimethylamino)benzothiazol-6-ol, have been explored for their corrosion inhibiting effects on steel in acidic environments. Experimental studies have found that certain benzothiazole compounds offer high inhibition efficiencies against steel corrosion, suggesting their potential as effective corrosion inhibitors. The efficacy of these inhibitors is attributed to their ability to adsorb onto steel surfaces through both physical and chemical means, providing a protective layer against corrosion. These findings indicate that benzothiazole derivatives could be developed into practical solutions for corrosion protection in industrial applications (Hu et al., 2016).

Fluorescence and Photophysical Properties

Research into the photophysical properties of benzothiazole derivatives has uncovered their potential as fluorescent probes and in the design of materials with specific optical properties. For instance, the study of halogen-substituted benzothiazole compounds revealed their ability to exhibit blue-shifted electronic absorption and fluorescence emission maxima. This characteristic, alongside their moderate fluorescence quantum yields, makes them suitable candidates for applications in fluorescence-based sensors and molecular probes. The modulation of their fluorescence properties through chemical modifications suggests a pathway for designing novel fluorescent materials with tailored characteristics (Misawa et al., 2019).

Biomedical Applications

Benzothiazole derivatives have shown promise in biomedical research, particularly in the development of therapeutic agents and diagnostic tools. For example, compounds structurally related to 2-(Dimethylamino)benzothiazol-6-ol have been investigated for their potential in treating neurodegenerative diseases like Huntington's disease. Certain derivatives have demonstrated the ability to inhibit the aggregation of huntingtin protein, a key pathological feature of Huntington's disease, suggesting a novel approach to therapeutic intervention (Heiser et al., 2002).

Environmental Monitoring and Analysis

The detection and analysis of benzothiazole compounds in environmental samples have been enhanced through the development of sensitive analytical methods. This research is crucial for understanding the distribution and impact of these compounds in the environment, particularly given their widespread use in industrial and consumer products. Studies have developed methodologies for the simultaneous determination of benzotriazoles and benzothiazoles in various environmental matrices, contributing to the monitoring of these compounds and assessing their ecological and human health risks (Asimakopoulos et al., 2013).

Orientations Futures

The future directions in the research of 2-(Dimethylamino)benzothiazol-6-ol and similar benzothiazole derivatives seem promising. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This could pave the way for the development of more potent biologically active benzothiazole-based drugs .

Propriétés

IUPAC Name |

2-(dimethylamino)-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11(2)9-10-7-4-3-6(12)5-8(7)13-9/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXJPLARKXKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241407 | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)benzothiazol-6-ol | |

CAS RN |

943-04-4 | |

| Record name | 2-(Dimethylamino)-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.